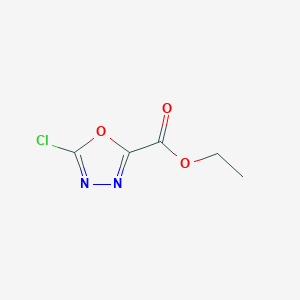
tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: is a synthetic organic compound belonging to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a tert-butyl ester group at the 1-position and a bromine atom at the 6-position of the tetrahydroquinoxaline ring. It is of interest in various fields of research due to its potential biological activities and its utility as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Ring: The initial step involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal, to form the quinoxaline ring.
Bromination: The quinoxaline ring is then brominated at the 6-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.
Hydrogenation: The brominated quinoxaline is subjected to hydrogenation to reduce the double bonds in the ring, forming the tetrahydroquinoxaline.
Esterification: Finally, the carboxyl group is introduced at the 1-position through esterification with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the bromination and hydrogenation steps to ensure consistent product quality.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom at the 6-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced further to remove the bromine atom or to modify the ester group.
Oxidation Reactions: Oxidation can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen, leading to the formation of quinoxaline N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 6-amino, 6-thio, or 6-alkoxy derivatives.
Reduction Products: Fully reduced tetrahydroquinoxaline derivatives or de-brominated products.
Oxidation Products: Quinoxaline N-oxides or other oxidized forms.
科学研究应用
Chemistry
In organic chemistry, tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity, particularly at the bromine site, makes it a valuable building block for constructing diverse chemical structures.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to the biological activities associated with quinoxaline derivatives. These activities include antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use in the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a quinoxaline core structure.
作用机制
The biological activity of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is thought to involve interactions with various molecular targets, including enzymes and receptors. The bromine atom and the ester group can participate in binding interactions, while the quinoxaline ring can intercalate with DNA or interact with proteins, disrupting their normal function.
相似化合物的比较
Similar Compounds
- tert-Butyl 6-chloro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 6-fluoro-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
- tert-Butyl 6-iodo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 6-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance of reactivity and stability, making it a versatile intermediate for further chemical transformations.
属性
CAS 编号 |
1780373-76-3 |
|---|---|
分子式 |
C13H17BrN2O2 |
分子量 |
313.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



